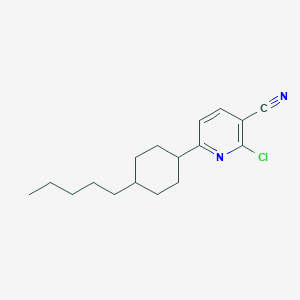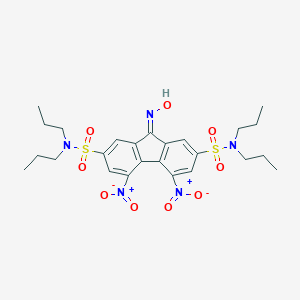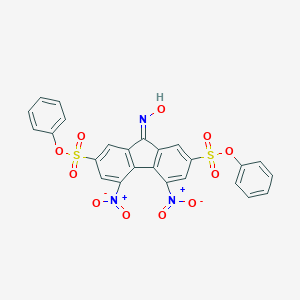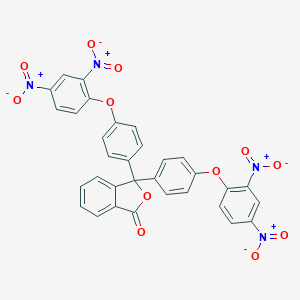
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C17H23ClN2 It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 2-position and a 4-pentylcyclohexyl group at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with nicotinonitrile as the core structure.
Cyclohexylation: The 4-pentylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reaction Setup: Dissolving nicotinonitrile in an organic solvent and adding thionyl chloride dropwise at a controlled temperature.
Cyclohexylation: Adding the alkyl halide and Lewis acid catalyst to the reaction mixture and maintaining the temperature to ensure complete reaction.
Purification: The crude product is purified through recrystallization or chromatography to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted derivatives, amides, and carboxylic acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Gene Expression: Altering gene expression and protein synthesis, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylnicotinonitrile: Similar structure with chloro and methyl groups at different positions.
2-Chloro-6-methylnicotinonitrile: Contains a methyl group instead of the 4-pentylcyclohexyl group.
2-Chloro-3-cyanopyridine: A simpler structure with only a chloro and nitrile group.
Uniqueness
2-Chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile is unique due to the presence of the bulky 4-pentylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and specificity compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H23ClN2 |
|---|---|
Peso molecular |
290.8g/mol |
Nombre IUPAC |
2-chloro-6-(4-pentylcyclohexyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H23ClN2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(12-19)17(18)20-16/h10-11,13-14H,2-9H2,1H3 |
Clave InChI |
XRJGSZOFDYHPIL-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
SMILES canónico |
CCCCCC1CCC(CC1)C2=NC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412353.png)
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B412354.png)
![ethyl (E)-2-diethoxyphosphinothioylsulfanyl-3-[4-[[(E)-3-diethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobut-2-en-2-yl]amino]anilino]but-2-enoate](/img/structure/B412355.png)
![(2E,5Z)-2-[3-(3-bromoanilino)-5-oxo-1-phenylpyrazol-4-ylidene]-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412357.png)


![Ethyl 4,10-bis(2,5-dimethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B412365.png)

![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)

![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
![4-{1-[4-(2-Furoyloxy)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}phenyl 2-furoate](/img/structure/B412372.png)

![3,8,13-triiodo-4,9,14-triphenyl-1,5,6,10,11,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,4,7,9,12,14-hexaene](/img/structure/B412376.png)
